An In-depth Technical Guide to 2-Amino-5-methylthiophene-3-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-5-methylthiophene-3-carbonitrile: Properties, Synthesis, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the pivotal intermediate in modern pharmaceutical synthesis.
This technical guide provides a comprehensive analysis of 2-Amino-5-methylthiophene-3-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry. While the initial query specified "2-Methylthiophene-3-carbonitrile," the vast body of scientific literature and commercial availability overwhelmingly points towards the critical importance and widespread use of its amino-substituted counterpart. This document will proceed under the well-supported assumption that 2-Amino-5-methylthiophene-3-carbonitrile is the compound of interest, serving as a crucial building block in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug, Olanzapine.[1][2]
Molecular Structure and Physicochemical Properties
2-Amino-5-methylthiophene-3-carbonitrile possesses a unique molecular architecture, featuring a thiophene ring substituted with amino, methyl, and cyano groups.[1][3] This arrangement of functional groups imparts versatile reactivity, making it a valuable precursor in organic synthesis.[1]
Caption: Chemical structure of 2-Amino-5-methylthiophene-3-carbonitrile.
This compound typically appears as a light yellow to brown crystalline powder.[1][2] Below is a summary of its key physical properties. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂S | [1][4] |
| Molecular Weight | 138.19 g/mol | [1][4] |
| CAS Number | 138564-58-6 | [5] |
| Melting Point | 101-103 °C | [1] |
| Boiling Point (Predicted) | 318.5 ± 42.0 °C | [6] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [6] |
| Flash Point (Predicted) | 146.4 ± 27.9 °C | [1] |
| pKa (Predicted) | 0.16 ± 0.10 | [3] |
| XLogP3 | 1.9 | [1][4] |
2-Amino-5-methylthiophene-3-carbonitrile exhibits low solubility in water but is soluble in various organic solvents. This characteristic is crucial for its use in organic synthesis, allowing for reactions in non-aqueous media.
| Solvent | Solubility | Source |
| Water | Low solubility | [3] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile is the Gewald reaction . This multicomponent reaction is a cornerstone of thiophene chemistry, allowing for the efficient construction of the thiophene ring from readily available starting materials.
The Gewald reaction for synthesizing 2-Amino-5-methylthiophene-3-carbonitrile involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base, typically a tertiary amine like triethylamine, and a polar aprotic solvent such as dimethylformamide (DMF).
Caption: Workflow for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via the Gewald reaction.
Experimental Protocol:
-
In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine elemental sulfur and propionaldehyde in dimethylformamide.[1]
-
Cool the mixture to approximately 5°C using an ice bath.[1]
-
Slowly add triethylamine to the cooled mixture while maintaining the temperature.[1]
-
In a separate vessel, dissolve malononitrile in dimethylformamide.[1]
-
Add the malononitrile solution to the reaction mixture.
-
Stir the reaction mixture for a specified period (e.g., 45 minutes) after the addition is complete.[1]
-
Pour the reaction mixture into ice water to precipitate the crude product.[1]
-
Isolate the solid product by filtration and wash with chilled water.[1]
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
The primary utility of 2-Amino-5-methylthiophene-3-carbonitrile lies in its role as a key intermediate in the synthesis of Olanzapine.[1] The synthesis involves a nucleophilic aromatic substitution reaction between 2-Amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene. This reaction forms the intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which then undergoes further cyclization and reduction steps to yield Olanzapine.[7]
Caption: Simplified reaction pathway for the synthesis of Olanzapine from 2-Amino-5-methylthiophene-3-carbonitrile.
Spectral Data and Analytical Characterization
While extensive, publicly available experimental spectral data for 2-Amino-5-methylthiophene-3-carbonitrile is limited, some suppliers confirm the structure by NMR. For the closely related intermediate in Olanzapine synthesis, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, ¹H NMR and mass spectrometry data have been published, which can provide some structural confirmation insights.
Published ¹H NMR data for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile in CDCl₃ shows characteristic peaks for the methyl group protons, the thiophene ring proton, and the protons of the phenyl ring. Mass spectrometry data for this derivative also confirms its molecular weight.
Safety, Handling, and Storage
As a chemical intermediate, 2-Amino-5-methylthiophene-3-carbonitrile should be handled with appropriate safety precautions.
The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
The GHS signal word is Danger , and it is associated with pictograms for Corrosive, Acute Toxic, Irritant, and Health Hazard.[1]
It is recommended to store 2-Amino-5-methylthiophene-3-carbonitrile in a cool, dry, and well-ventilated area, away from heat and direct sunlight. The container should be tightly sealed to prevent moisture absorption.[1] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6]
Conclusion
2-Amino-5-methylthiophene-3-carbonitrile is a fundamentally important heterocyclic building block in the pharmaceutical industry. Its efficient synthesis via the Gewald reaction and its specific reactivity make it an indispensable precursor for the manufacture of complex therapeutic agents like Olanzapine. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for researchers and professionals working in drug discovery and organic synthesis.
References
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2-Amino-5-Methylthiophene-3-Carbonitrile manufacturers | Corey Organics. [Link]
-
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia. [Link]
-
2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem. [Link]
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- 2. chemimpex.com [chemimpex.com]
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- 7. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
